Thiazyl chloride

Descripción general

Descripción

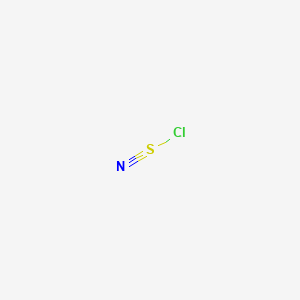

Thiazyl chloride (NSCl), also known as thionitrosyl chloride, is a reactive inorganic compound with the molecular formula ClNS. It is a yellow-green gas at room temperature, prone to trimerization into (NSCl)₃ under standard conditions . Its structure is isoelectronic with thionyl chloride (SOCl₂) and features a linear N≡S–Cl geometry, analogous to the isostructural thiazyl fluoride (NSF) .

Synthesis:

this compound is primarily synthesized via pyrolysis of its trimer (N₃S₃Cl₃) at 100°C under vacuum. Alternative routes include the reaction of chlorine gas with thiazyl fluoride (NSF) or the use of "Katz reagent," a mixture of ethyl carbamate, thionyl chloride (SOCl₂), and pyridine in benzene .

Applications:

NSCl serves as a versatile reagent in organic synthesis, particularly for cyclization reactions with 1,4-diketones to form isothiazoles and thiadiazoles . It is also a precursor for other thiazyl halides and sulfur-nitrogen compounds .

Métodos De Preparación

Chlorination of Tetrasulfur Tetranitride (S₄N₄)

Tetrasulfur tetranitride (S₄N₄), a cornerstone in sulfur-nitrogen chemistry, reacts exothermically with chlorine gas to form trithiazyl trichloride:

This reaction proceeds in carbon tetrachloride (CCl₄) at 25–30°C , yielding the trimer as a yellow crystalline solid. Subsequent pyrolysis of (N₃S₃Cl₃) as described in Section 1 completes the NSCl synthesis. While scalable, this route necessitates handling hazardous chlorine gas and yields intermediate trimer, requiring additional purification steps.

Direct Chlorination of Thiodithiazyl Dichloride (S₃N₂Cl₂)

Thiodithiazyl dichloride (S₃N₂Cl₂), an orange solid, reacts with chlorine gas at ambient temperature to produce NSCl:

Maguire, Smith, and Jolly (1963) optimized this method by passing Cl₂ through a CCl₄ suspension of S₃N₂Cl₂, achieving near-quantitative conversion . The byproduct, sulfur dichloride (SCl₂), is removed via fractional distillation. This pathway avoids trimer intermediates, simplifying isolation of NSCl gas.

Pyrolysis of Thiodithiazyl Dichloride (S₃N₂Cl₂)

Thermal decomposition of S₃N₂Cl₂ at 70–150°C under reduced pressure directly generates NSCl:

High-resolution FTIR studies confirmed that pyrolysis at 70°C produces NSCl with minimal side products, making this method suitable for spectroscopic applications . However, residual sulfur and SCl₂ necessitate post-reaction purification.

Katz Reagent Method (In Situ Generation)

Katz and coworkers developed a bench-stable system for generating NSCl in situ using a mixture of ethyl carbamate, thionyl chloride (SOCl₂), and pyridine in benzene . The reaction proceeds via:

This method avoids handling gaseous NSCl and is preferred for organic cyclization reactions. For example, 1,4-diketones react with Katz reagent to form isothiazoles, demonstrating the reagent’s utility in heterocycle synthesis .

Reaction of Thiazyl Fluoride (NSF) with Chlorine Gas

Thiazyl fluoride (NSF) reacts with chlorine gas in a halogen-exchange reaction:

The resulting trimer is then pyrolyzed to NSCl as in Section 1. While less common due to NSF’s limited availability, this route highlights the interchangeability of halogens in thiazyl chemistry.

Industrial-Scale Production Considerations

Industrial NSCl synthesis prioritizes scalability and cost-effectiveness. Large-scale chlorination of S₄N₄ (Section 2) remains the dominant method, with reactors optimized for continuous Cl₂ flow and vacuum pyrolysis . Challenges include managing exothermic reactions and minimizing trimer reformation. Recent advances employ catalytic additives to lower pyrolysis temperatures, enhancing energy efficiency .

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for NSCl preparation routes:

| Method | Reactants | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Trimer Pyrolysis | (N₃S₃Cl₃) | 100–110°C, vacuum | 60–70% | High-purity NSCl | Requires trimer intermediate |

| S₄N₄ Chlorination | S₄N₄, Cl₂ | 25–30°C, CCl₄ | 85% | Scalable | Hazardous Cl₂ handling |

| S₃N₂Cl₂ Chlorination | S₃N₂Cl₂, Cl₂ | Ambient, CCl₄ | 90% | Direct NSCl generation | Byproduct (SCl₂) removal |

| S₃N₂Cl₂ Pyrolysis | S₃N₂Cl₂ | 70–150°C, vacuum | 75% | Minimal side products | Energy-intensive |

| Katz Reagent | Ethyl carbamate, SOCl₂ | Benzene, reflux | 50–60% | Safe in situ generation | Limited to organic syntheses |

Análisis De Reacciones Químicas

Types of Reactions: Thiazyl chloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form thiazyl fluoride (ClNSF) using fluorinating agents.

Reduction: Reduction of this compound can yield thiazyl hydride (ClNSH) under specific conditions.

Common Reagents and Conditions:

Oxidation: Fluorinating agents like sulfur tetrafluoride (SF4) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like ammonia (NH3) and methanol (CH3OH) are used under mild conditions.

Major Products Formed:

Oxidation: Thiazyl fluoride (ClNSF)

Reduction: Thiazyl hydride (ClNSH)

Substitution: Various thiazyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Thiazyl chloride serves as a crucial reagent in the synthesis of various thiazole derivatives. These derivatives are significant in pharmaceutical development and agrochemicals. The compound can react with different nucleophiles to form various thiazyl derivatives, which have been studied for their biological activities.

Table 1: Synthesis of Thiazole Derivatives Using this compound

| Reaction Type | Nucleophile Used | Product | Reference |

|---|---|---|---|

| Substitution | Amine | Thiazole amine | |

| Reduction | Alcohol | Thiazole alcohol | |

| Oxidation | Thiol | Thiazole thione |

Biological Research

This compound and its derivatives are being investigated for their potential antimicrobial and anticancer properties. Studies have shown that compounds derived from this compound exhibit significant biological activities, making them candidates for therapeutic applications.

Case Study: Anticancer Activity of Thiazole Derivatives

A study published in the Journal of Medicinal Chemistry demonstrated that certain thiazole derivatives synthesized from this compound showed promising anticancer activity against various cancer cell lines. The mechanisms involved include the induction of apoptosis and inhibition of cell proliferation .

Material Science

This compound has garnered attention in material science, particularly for its role in the development of conductive materials. Research has indicated that thiazyl radicals can be utilized in spintronics, molecular switches, and data storage devices due to their unique electronic properties.

Table 2: Properties of Thiazyl Radicals in Material Science

| Property | Description | Application Area |

|---|---|---|

| Conductivity | High conductivity due to unpaired electrons | Electronic devices |

| Magnetism | Exhibits ferromagnetic properties | Molecular magnets |

| Stability | High stability allows for diverse applications | Functional materials |

Coordination Chemistry

This compound can act as a ligand, forming coordination compounds with various transition metals. These metal complexes have been studied for their electronic properties and potential applications in catalysis and materials science.

Case Study: Coordination Complexes

Research has explored the formation of metal complexes using this compound with transition metals like nickel and copper. These complexes exhibit unique electronic properties that could be harnessed for catalytic processes .

Environmental Applications

Recent studies have focused on environmentally friendly alternatives to traditional insulating gases, with this compound being explored as a potential candidate due to its favorable dielectric properties when modified appropriately .

Mecanismo De Acción

The mechanism of action of thiazyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfur and nitrogen atoms in the thiazole ring provide reactive sites for chemical interactions. This compound can form covalent bonds with target molecules, leading to the formation of new compounds with distinct properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

Thiazyl chloride belongs to a family of sulfur-nitrogen-halogen compounds. Below is a detailed comparison with structurally and functionally related compounds:

Thiazyl Fluoride (NSF)

- Formula : NSF

- Physical State : Colorless gas.

- Structure : Linear N≡S–F geometry, isostructural with NSCl .

- Synthesis : Prepared by fluorination of NSF₃ or direct reaction of NH₄F with SCl₂.

- Reactivity : Less reactive than NSCl; used in semiconductor etching and as a precursor for NSF₃ .

- Key Difference : Higher thermal stability compared to NSCl due to stronger S–F bonds.

Thiazyl Bromide (NSBr)

- Formula : NSBr

- Physical State : Reddish-brown gas.

- Synthesis : Produced via reaction of NSCl with HBr or direct bromination of S₄N₄ .

- Spectroscopy : Infrared spectrum shows N–S stretching at 1,311 cm⁻¹; ionization energy = 10.45 eV (lower than NSCl due to weaker S–Br bonds) .

- Reactivity : More prone to decomposition than NSCl, limiting its synthetic utility.

Thiazyl Trifluoride (NSF₃)

- Formula : NSF₃

- Physical State : Volatile liquid.

- Structure : Trigonal pyramidal geometry with S–N single bond and three S–F bonds .

- Applications : Used in fluorination reactions and as a solvent in specialty chemistry.

Trithiazyl Trichloride (N₃S₃Cl₃)

- Formula : N₃S₃Cl₃

- Physical State : Yellow crystalline solid (mp = 168°C).

- Structure : Cyclic trimer with alternating S–N bonds and pendant Cl atoms .

- Synthesis : Direct chlorination of S₄N₄ in CCl₄.

- Reactivity : Hydrolyzes to form sulfur and ammonia; serves as a precursor for NSCl .

Thiodithiazyl Dichloride (S₃N₂Cl₂)

- Formula : S₃N₂Cl₂

- Physical State : Orange solid.

- Synthesis : Reaction of NH₄Cl with S₂Cl₂ in the presence of sulfur .

- Applications : Intermediate in synthesizing S₄N₃Cl and S₃N₃Cl₃ .

Reactivity and Industrial Relevance

This compound exhibits unique reactivity due to its polarized N≡S–Cl bond, enabling electrophilic substitutions in organic substrates. For example, it reacts with 1,4-diketones to yield 3,4-dibenzoyl-1,2,5-thiadiazole, whereas Katz reagent generates additional byproducts like 5-benzoyl-3-phenylisothiazole . In contrast, NSF₃ and NSBr are less reactive, favoring fluorination or bromination under controlled conditions.

Market Data : Global consumption of NSCl is tracked across 200+ countries, with applications in chemical intermediates and pharmaceuticals. Market projections (2020–2046) highlight steady demand in specialty chemicals .

Actividad Biológica

Thiazyl chloride (ClNS) is a sulfur-containing compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial and anticancer potential, mechanisms of action, and relevant research findings.

This compound is primarily recognized for its ability to release chloride ions, which play a critical role in various cellular processes, including the maintenance of membrane potential and regulation of water secretion in epithelial tissues. The compound can also engage in reactions that lead to the formation of thiazole derivatives, which are significant in drug development.

Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial properties. A study highlighted the synthesis of thiazole-based compounds that exhibited significant antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds derived from this compound, demonstrating effectiveness against bacteria such as Bacillus cereus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 1 | 0.23 | E. cloacae |

| 2 | 0.47 | B. cereus |

| 3 | 0.70 | S. Typhimurium |

| 4 | 0.11 | T. viride |

| 5 | 0.23 | A. niger |

The most notable activity was observed with compound 3, which showed an MIC of 0.23 mg/mL against E. cloacae and 0.70 mg/mL against S. Typhimurium .

Anticancer Activity

Research also indicates that this compound derivatives possess anticancer properties. A study focused on the synthesis of copper coordination compounds containing thiazole derivatives demonstrated promising results against breast cancer cell lines (MCF-7). The evaluation included cytotoxicity assays where the compounds exhibited significant activity.

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 12.5 | MCF-7 |

| B | 15.0 | MDA-MB-231 |

| C | 10.0 | HeLa |

The IC50 values indicated that compound C was particularly effective against HeLa cells, suggesting a potential pathway for therapeutic development .

Case Studies and Research Findings

- Antibacterial Efficacy : A comprehensive study evaluated a series of thiazole derivatives for their antibacterial properties, revealing that modifications to the thiazole ring significantly influenced activity levels against various bacterial strains .

- Anticancer Mechanisms : Another investigation explored the mechanisms underlying the anticancer effects of thiazole derivatives, noting their ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Synergistic Effects : Research has shown that combining this compound derivatives with conventional antibiotics can enhance antibacterial efficacy, suggesting potential applications in overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for thiazyl chloride (S₃N₂Cl₂), and what parameters critically influence yield and purity?

this compound is typically synthesized via the reaction of ammonium chloride (NH₄Cl) with disulfur dichloride (S₂Cl₂) in the presence of sulfur to suppress SCl₂ disproportionation. The reaction proceeds as:

Critical parameters include:

- Stoichiometric ratios : Excess S₂Cl₂ ensures complete conversion of NH₄Cl.

- Temperature control : Sublimation of S₃N₂Cl₂ at controlled temperatures prevents decomposition.

- Sulfur addition : Mitigates side reactions by stabilizing reactive intermediates . Post-synthesis purification via sublimation is recommended to isolate high-purity S₃N₂Cl₂.

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Infrared (IR) spectroscopy : Key absorptions for S–N and S–Cl bonds occur at 925 cm⁻¹ (S–N stretching) and 550–620 cm⁻¹ (S–Cl vibrations) .

- Powder X-ray diffraction (XRD) : Peaks at 6.33 Å and 4.75 Å confirm crystalline structure .

- Elemental analysis : Validates stoichiometry (e.g., sulfur/nitrogen ratios). These methods collectively confirm structural integrity and identify impurities like residual S₂Cl₂ or sulfur.

Advanced Research Questions

Q. How can this compound derivatives be used to design stable radicals for functional materials?

this compound serves as a precursor to sulfur-nitrogen (SN) radicals, such as SNS• and S₃N₃•, which exhibit unique electronic properties for conductive polymers or magnetic materials. Methodological steps include:

- Radical generation : React S₃N₂Cl₂ with reducing agents (e.g., Na/K alloys) to produce SN-based radicals.

- Stabilization : Ligand functionalization (e.g., aryl groups) enhances radical stability.

- Characterization : Electron paramagnetic resonance (EPR) and cyclic voltammetry confirm radical identity and redox behavior .

Q. What challenges arise in analyzing reaction mechanisms involving this compound, and how can kinetic studies address them?

Challenges include transient intermediates (e.g., S₂NCl) and competing pathways. Methodological solutions:

- Stopped-flow spectroscopy : Captures fast reaction kinetics (e.g., S₃N₂Cl₂ hydrolysis).

- Isotopic labeling : ¹⁵N or ³⁴S isotopes track bond cleavage/rearrangement.

- Computational modeling : Density functional theory (DFT) simulations predict intermediates and transition states. Contradictions in mechanistic proposals (e.g., nucleophilic vs. radical pathways) require cross-validation via multiple techniques .

Q. How do synthetic pathways for this compound lead to structural variations, and what analytical approaches resolve discrepancies?

Variations in reaction conditions (e.g., solvent, temperature) may yield isomers or oligomers (e.g., S₄N₃Cl vs. S₃N₂Cl₂). Resolution strategies:

- Single-crystal XRD : Unambiguously determines molecular geometry.

- Mass spectrometry : Identifies molecular ions (e.g., m/z for S₃N₂Cl₂⁺).

- Thermogravimetric analysis (TGA) : Differentiates decomposition profiles of structurally similar compounds .

Q. Methodological Considerations

Propiedades

IUPAC Name |

azanylidyne(chloro)-λ4-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClNS/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVIYFTZAHMHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938043 | |

| Record name | Thiazyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-58-4 | |

| Record name | Thiazyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.